
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a pentan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The next step involves the formation of the pentan-1-amine chain, which can be achieved through a series of reactions including alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound has a similar phenyl ring structure with methoxy groups but differs in its side chain.
N,N-Dipropyl-3,4-dimethoxyphenethylamine: This compound has a similar amine structure but differs in its phenyl ring substitution.
Uniqueness
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine is unique due to its specific combination of a 3,4-dimethoxyphenyl ring and a dipropylpentan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
646520-35-6 |
|---|---|
Fórmula molecular |
C19H34BrNO2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H33NO2.BrH/c1-5-13-20(14-6-2)15-9-7-8-10-17-11-12-18(21-3)19(16-17)22-4;/h11-12,16H,5-10,13-15H2,1-4H3;1H |
Clave InChI |
QQMWGFDRLKJPCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCCCC1=CC(=C(C=C1)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


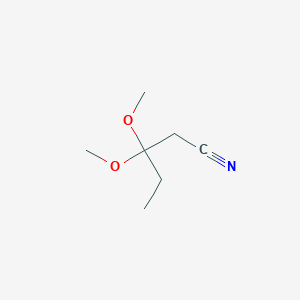
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
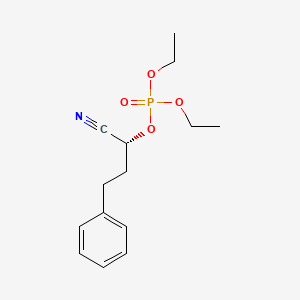
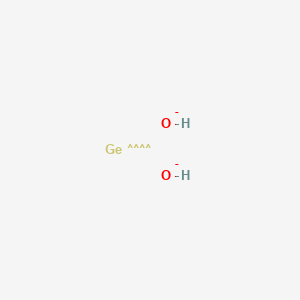
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
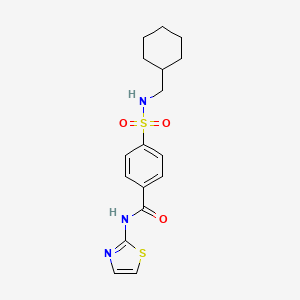

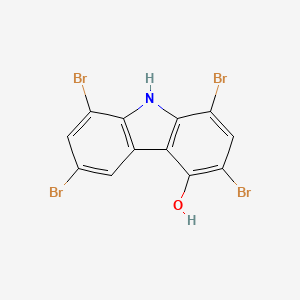
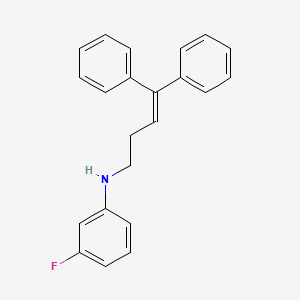
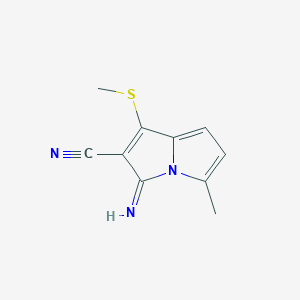
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)
